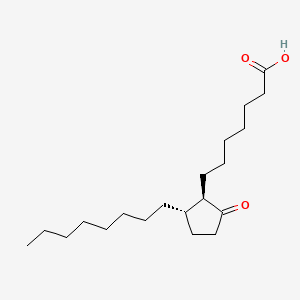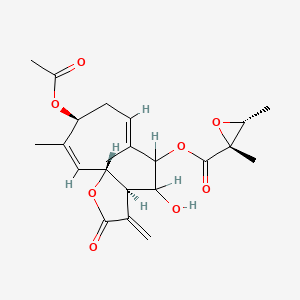
Eupatocunoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupatocunoxin is a germacranolide.
Scientific Research Applications
1. Analytical Methods and Toxicity Studies
- Screening Hepatotoxic Components in Traditional Chinese Medicine (TCM): A study developed a fingerprinting method using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometer (UHPLC-QTOF/MS) to analyze hepatotoxic components in Euodia rutaecarpa, a TCM. This research is significant for understanding the toxic material basis of similar toxic TCMs, potentially impacting the safety evaluation and quality control of TCM (Liang et al., 2017).
2. Inhibition of Amatoxin Uptake into Human Hepatocytes
- Molecular Characterization and Inhibition of Amanitin Uptake: The study investigated whether organic anion-transporting polypeptides (OATP) in human hepatocytes are involved in amatoxin uptake. It was found that only OATP1B3 could transport amanitin, suggesting that substrates and inhibitors of OATP1B3 might be useful for treating human amatoxin poisoning (Letschert et al., 2006).
3. Anti-inflammatory and Anti-nociceptive Effects
- Eupatolide and Inflammatory Conditions: Eupatolide, a compound from Inula britannica, was identified as an inhibitor of COX-2 and iNOS expression. The study revealed that eupatolide blocks LPS-induced COX-2 and iNOS expression at the transcriptional level, hinting at its potential as a novel anti-inflammatory agent (Lee et al., 2010).
4. Antioxidant and Neuroprotective Activities
- Esculin and Neuroprotection: Research on esculin, derived from Fraxinus sielboldiana blume, showed protective effects against dopamine-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. The findings highlight esculin's potential therapeutic strategy for treating progressive neurodegenerative diseases like Parkinson's disease (Zhao et al., 2007).
5. Development of Analytical Tools for Pathogen Research
- EuPaGDT: Designing CRISPR Guide RNAs for Eukaryotic Pathogens: EuPaGDT is a web tool tailored to design CRISPR guide RNAs for eukaryotic pathogens. It aids researchers in designing single-stranded oligonucleotides for homology-directed repair and processes genome-scale sequences, enabling preparation of gRNA libraries for large-scale screening projects (Peng & Tarleton, 2015).
properties
Product Name |
Eupatocunoxin |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,6E,9S,10Z,11aR)-9-acetyloxy-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C22H28O8/c1-10-7-8-15(27-14(5)23)11(2)9-16-17(12(3)20(25)28-16)18(24)19(10)29-21(26)22(6)13(4)30-22/h7,9,13,15-19,24H,3,8H2,1-2,4-6H3/b10-7+,11-9-/t13-,15+,16-,17+,18?,19?,22-/m1/s1 |
InChI Key |
UZTYOOVAPGOQDZ-FJQRKXEXSA-N |
Isomeric SMILES |
C[C@@H]1[C@](O1)(C)C(=O)OC\2C([C@@H]3[C@@H](/C=C(\[C@H](C/C=C2\C)OC(=O)C)/C)OC(=O)C3=C)O |
SMILES |
CC1C(O1)(C)C(=O)OC2C(C3C(C=C(C(CC=C2C)OC(=O)C)C)OC(=O)C3=C)O |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C(C3C(C=C(C(CC=C2C)OC(=O)C)C)OC(=O)C3=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



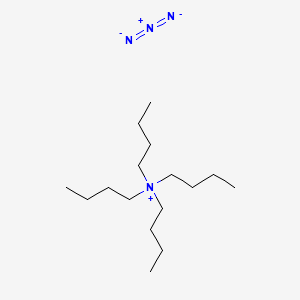


![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)



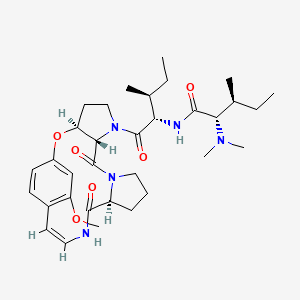
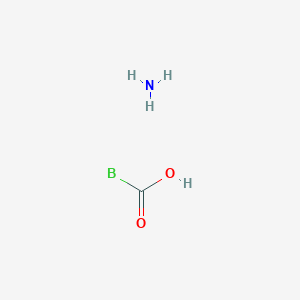

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
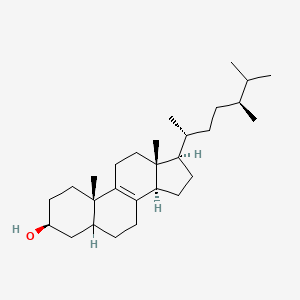
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
